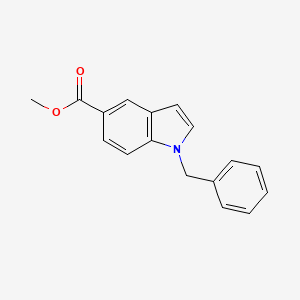

Methyl 1-benzyl-1H-indole-5-carboxylate

Descripción general

Descripción

Methyl 1-benzyl-1H-indole-5-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. This compound, specifically, is characterized by its indole core substituted with a benzyl group at the nitrogen atom and a methyl ester group at the 5-position of the indole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-benzyl-1H-indole-5-carboxylate typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Benzylation: The nitrogen atom of the indole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Esterification: The final step involves the esterification of the carboxylic acid group at the 5-position of the indole ring using methanol and a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.

Substitution: The compound can participate in electrophilic substitution reactions, especially at the indole ring, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or sulfonylated indole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Intermediate in Synthesis

Methyl 1-benzyl-1H-indole-5-carboxylate serves as an essential intermediate in the synthesis of bioactive molecules. It is pivotal for developing potential drug candidates due to its ability to undergo various chemical reactions, leading to the formation of complex heterocyclic compounds . The compound's high purity (≥95%) ensures its reliability in research applications, supporting the advancement of innovative therapeutic agents and novel chemical entities .

Bioactive Compound Development

The compound is utilized in the synthesis of diverse bioactive compounds, including those with anti-inflammatory, anti-cancer, and neuroprotective properties. For instance, derivatives of this compound have been explored for their potential in treating neurodegenerative diseases by acting on specific molecular targets involved in neuronal protection .

Pharmacological Research

Pharmacological Screening

Research indicates that compounds related to this compound exhibit pharmacological activities that can be screened for neuroprotective effects. A study demonstrated that certain derivatives showed significant neuroprotective activity when tested in vitro and in vivo, suggesting their potential therapeutic efficacy for conditions like ischemic stroke .

Mechanistic Studies

The compound has been involved in mechanistic studies aimed at understanding the pathways through which it exerts its pharmacological effects. For example, investigations into its interactions with protein kinases have provided insights into its potential role as an inhibitor, which could be relevant for developing treatments for various diseases .

Synthetic Applications

Versatile Synthetic Routes

this compound is employed in various synthetic methodologies, including:

- Cross Dehydrogenative Coupling Reactions: This method allows for the formation of carbon-carbon bonds, crucial for building complex organic structures .

- Metal-Free Friedel-Crafts Alkylation: This reaction facilitates the introduction of alkyl groups into aromatic systems without the need for metal catalysts, enhancing sustainability in synthetic processes .

- Synthesis of Indirubin Derivatives: Indirubins are known for their biological activities, including anti-cancer properties. This compound serves as a precursor in their synthesis .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of methyl 1-benzyl-1H-indole-5-carboxylate involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission.

Pathways Involved: The compound may affect signaling pathways related to cell proliferation, apoptosis, and inflammation. Its exact mechanism of action depends on the specific biological context and target.

Comparación Con Compuestos Similares

Methyl indole-5-carboxylate: Lacks the benzyl group at the nitrogen atom, resulting in different biological activities and chemical reactivity.

1-Benzyl-1H-indole-3-carboxylate: Substitution at the 3-position instead of the 5-position, leading to variations in chemical properties and applications.

1-Methyl-1H-indole-5-carboxylate: Substitution with a methyl group at the nitrogen atom instead of a benzyl group, affecting its interaction with molecular targets.

Uniqueness: Methyl 1-benzyl-1H-indole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Actividad Biológica

Methyl 1-benzyl-1H-indole-5-carboxylate is an indole derivative recognized for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound belongs to a class of compounds known as indoles, which are characterized by a fused benzene and pyrrole ring. The presence of the benzyl group at the nitrogen atom significantly influences its chemical reactivity and biological properties compared to other indole derivatives.

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, antiviral, anti-inflammatory |

| Methyl indole-5-carboxylate | Structure | Varies due to lack of benzyl group |

| 1-Benzyl-1H-indole-3-carboxylate | Structure | Different biological properties |

Target Interactions

This compound interacts with various biological targets, primarily through receptor binding. The compound is known to modulate several signaling pathways, which can lead to anti-inflammatory and anticancer effects.

Biochemical Pathways

Indole derivatives, including this compound, are involved in multiple biochemical pathways:

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

- Antimicrobial Activity : Inhibiting the growth of bacteria and fungi.

- Anticancer Activity : Inducing apoptosis in cancer cells through various mechanisms.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activities:

- Antiviral Properties : Effective against specific viral strains, showcasing potential in antiviral drug development.

- Anti-inflammatory Effects : Reduces inflammation markers in cell cultures.

A study reported that the compound inhibited the growth of various cancer cell lines, with IC50 values indicating potent anticancer activity .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cancer Treatment : A study evaluated its efficacy against breast cancer cells, revealing a significant reduction in cell viability and induction of apoptosis.

- Inflammatory Diseases : Another investigation showed that it could reduce inflammation in models of rheumatoid arthritis.

Applications in Research

This compound serves as a valuable scaffold in medicinal chemistry for designing new therapeutic agents. Its ability to modify biological pathways makes it a candidate for further research into drug development.

Table: Summary of Biological Activities

Análisis De Reacciones Químicas

N-Alkylation at the Indole Nitrogen

The indole nitrogen in methyl 1H-indole-5-carboxylate undergoes alkylation under basic conditions to introduce substituents such as benzyl groups. Sodium hydride (NaH) or potassium hydride (KH) in polar aprotic solvents (e.g., DMF, THF) facilitates deprotonation, followed by reaction with benzyl halides.

| Yield | Base/Solvent | Alkylating Agent | Conditions |

|---|---|---|---|

| 97% | NaH/DMF | Iodomethane | 0°C → RT, 4h |

| 76% | NaH/DMF | Benzyl bromide | 50°C, 12h |

| 56% | NaH/DMF | Benzyl chloride | 0°C → RT, 8h |

Key Observations :

-

Solvent Dependency : Dimethylformamide (DMF) enhances reaction efficiency due to its ability to stabilize intermediates .

-

Temperature : Lower temperatures (0°C) minimize side reactions during deprotonation .

-

Substrate Scope : Bulkier benzyl halides (e.g., 2-chlorobenzyl) require extended reaction times but retain moderate yields (e.g., 56% for benzyl chloride) .

Electrophilic Aromatic Substitution (EAS)

The indole ring undergoes regioselective electrophilic substitutions, with the ester group at C5 directing incoming electrophiles to C4 or C6 positions. Nitration and halogenation are well-documented:

Nitration

Methyl 1-benzyl-1H-indole-5-carboxylate reacts with nitric acid in acetic anhydride to yield nitro derivatives.

| Product | Conditions | Yield |

|---|---|---|

| 5-Nitro-1-benzylindole-3-carboxylate | HNO₃/Ac₂O, 0°C → RT, 2h | 64% |

Mechanistic Insight :

-

The electron-withdrawing ester group at C5 deactivates the ring, favoring nitration at C4 or C6 due to resonance stabilization of the intermediate .

Ester Functionalization

The methyl ester group is amenable to hydrolysis, transesterification, and hydrazide formation:

Hydrolysis to Carboxylic Acid

Transesterification

-

Reagent : NaOMe/MeOH.

-

Outcome : Methyl ester remains stable under mild conditions, but prolonged heating (reflux, 12h) can lead to transesterification with larger alcohols (e.g., ethyl) .

Hydrazide Formation

-

Reagent : Hydrazine hydrate/EtOH.

-

Product : Indole-5-carbohydrazide, a precursor for Schiff base synthesis .

Palladium-Catalyzed Coupling Reactions

Pd(II)-catalyzed carbonylation and cyclization-coupling reactions enable the synthesis of bis(indolyl)methanones or functionalized indole carboxylates.

| Reaction Type | Catalyst System | Product | Yield |

|---|---|---|---|

| Cyclization-carbonylation | Pd(tfa)₂/DMSO-MeOH | Methyl 1-benzylindole-3-carboxylate | 83% |

| CCC-coupling | [Pd(tfa)₂(box)]/iPrOH | Bis(1-benzylindol-3-yl)methanone | 89% |

Critical Factors :

-

Ligand Effects : Bis(oxazoline) (box) ligands promote CCC-coupling, while DMSO/MeOH mixtures favor mono-carbonylation .

-

Solvent Polarity : Polar solvents stabilize palladium intermediates, enhancing reaction selectivity .

Nucleophilic Acyl Substitution

The ester group participates in nucleophilic acyl substitution with amines or alcohols under acidic/basic conditions:

Example : Synthesis of indole-5-carboxamides

Propiedades

IUPAC Name |

methyl 1-benzylindole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-20-17(19)15-7-8-16-14(11-15)9-10-18(16)12-13-5-3-2-4-6-13/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQTVMUBQHOYBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N(C=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.